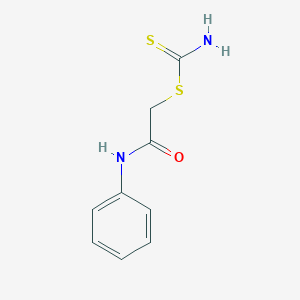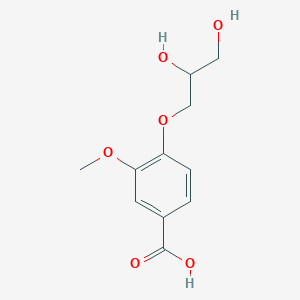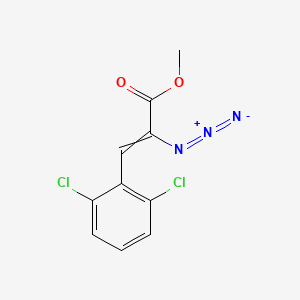
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethylimidazole with trimethylsilyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
1,3-Dimethylimidazole+Trimethylsilyl iodide→1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of 1,3-dimethylimidazole.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield different halogenated derivatives of the compound.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets. The trimethylsilyl group enhances its reactivity, allowing it to participate in various chemical reactions. The iodide ion can act as a leaving group, facilitating substitution reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, although specific pathways and targets may vary depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylimidazole: A precursor to the compound, lacking the trimethylsilyl group.
Trimethylsilyl Iodide: A reagent used in the synthesis of the compound.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole: A similar compound with a phenyl group instead of the trimethylsilyl group.
Uniqueness
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.
Propriétés
Numéro CAS |
91631-72-0 |
|---|---|
Formule moléculaire |
C8H19IN2Si |
Poids moléculaire |
298.24 g/mol |
Nom IUPAC |
(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-trimethylsilane;iodide |
InChI |
InChI=1S/C8H18N2Si.HI/c1-9-6-7-10(2)8(9)11(3,4)5;/h6-8H,1-5H3;1H |
Clé InChI |
BHZZMKRENTZGRP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C=CN(C1[Si](C)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)

![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)

![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)

![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)


![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
